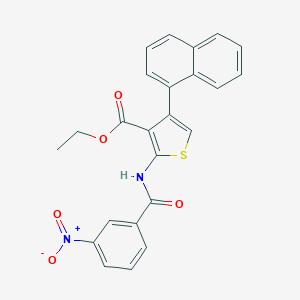![molecular formula C20H23N5O3 B451825 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B451825.png)
1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining adamantyl, nitro, pyridinylmethyl, and pyrazole moieties
Méthodes De Préparation
The synthesis of 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the Adamantyl Moiety: This step involves the preparation of the adamantyl group, which can be achieved through various methods such as the hydrogenation of adamantane derivatives.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling with Pyridinylmethyl Group: The final step involves coupling the pyrazole derivative with a pyridinylmethyl group, often using coupling reagents like EDCI or DCC.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridinylmethyl group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Applications De Recherche Scientifique
1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mécanisme D'action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
3-(1-Adamantyl)-3-oxopropanenitrile: This compound shares the adamantyl moiety but differs in its functional groups and overall structure.
N-(3-Pyridinylmethyl)-1-adamantanamine: This compound also contains the adamantyl and pyridinylmethyl groups but lacks the nitro and pyrazole moieties.
The uniqueness of 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C20H23N5O3 |
|---|---|
Poids moléculaire |
381.4g/mol |
Nom IUPAC |
1-(1-adamantyl)-4-nitro-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c26-19(22-11-13-2-1-3-21-10-13)18-17(25(27)28)12-24(23-18)20-7-14-4-15(8-20)6-16(5-14)9-20/h1-3,10,12,14-16H,4-9,11H2,(H,22,26) |
Clé InChI |
VPYYKEHTLXETEB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CN=CC=C5)[N+](=O)[O-] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CN=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}hydrazinecarboxamide](/img/structure/B451743.png)

![2-{2-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B451747.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B451748.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451749.png)


![(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451758.png)

![Ethyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B451762.png)


